NBOMe-mescaline
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Overview
Description
NBOMe-mescaline, also known as mescaline-NBOMe, is a synthetic substituted phenethylamine. It is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound is known for its potent psychedelic effects, which are primarily mediated through its action on serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: NBOMe-mescaline can be synthesized from mescaline and 2-methoxybenzaldehyde via reductive alkylation. This process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride. Alternatively, a direct reaction with sodium triacetoxyborohydride can be used .
Industrial Production Methods: An alternative production method that avoids the need for mescaline as a precursor involves a one-pot reaction using 3,4,5-trimethoxy phenylacetonitrile with lithium aluminium hydride as a reducing agent .
Chemical Reactions Analysis
Types of Reactions: NBOMe-mescaline undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and activity.
Reduction: Used in the synthesis process to convert imines to amines.
Substitution: Functional groups on the aromatic ring can be substituted to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Scientific Research Applications
NBOMe-mescaline has several applications in scientific research:
Chemistry: Used as a reference compound in the study of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on serotonin receptors and its potential as a tool for studying neurotransmission.
Medicine: Explored for its potential therapeutic effects, although its high potency and risk of adverse effects limit its clinical use.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic analysis.
Mechanism of Action
NBOMe-mescaline exerts its effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and the characteristic psychedelic effects. The compound’s affinity for the 5-HT2A receptor is higher than that of mescaline, contributing to its increased potency .
Comparison with Similar Compounds
NBOMe-mescaline is part of the NBOMe series of compounds, which are known for their high potency and efficacy at serotonin receptors. Similar compounds include:
25I-NBOMe: Known for its high affinity for the 5-HT2A receptor and potent psychedelic effects.
25B-NBOMe: Another potent psychedelic with similar receptor affinity.
25C-NBOMe: Shares similar properties but with slight variations in potency and effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of mescaline with the high potency of the NBOMe series. This combination results in a compound with distinct pharmacological properties and a unique profile of effects .
Properties
CAS No. |
1354632-01-1 |
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Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 |
InChI Key |
USPSMWCGHVXKMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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